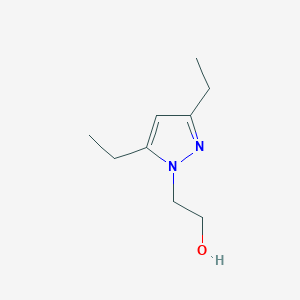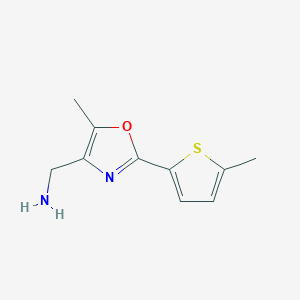![molecular formula C10H19N3 B1471903 1-[(3-aminopropil)amino]-3,5-dietil-1H-pirazol CAS No. 1552039-96-9](/img/structure/B1471903.png)
1-[(3-aminopropil)amino]-3,5-dietil-1H-pirazol
Descripción general
Descripción
3-(3,5-diethyl-1H-pyrazol-1-yl)propan-1-amine is a useful research compound. Its molecular formula is C10H19N3 and its molecular weight is 181.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-diethyl-1H-pyrazol-1-yl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-diethyl-1H-pyrazol-1-yl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Los compuestos que contienen el grupo pirazol, como “1-[(3-aminopropil)amino]-3,5-dietil-1H-pirazol”, se han estudiado por sus posibles propiedades antimicrobianas. Se sabe que la estructura del pirazol interfiere con la síntesis de la pared celular microbiana o la función de las proteínas, lo que lleva a la inhibición del crecimiento bacteriano . Esto lo convierte en un candidato para el desarrollo de nuevos agentes antibacterianos y antifúngicos, especialmente ante el aumento de la resistencia a los antibióticos.
Propiedades Antitumorales y Anticancerígenas
Los derivados del pirazol han demostrado ser prometedores en la investigación anticancerígena. Pueden actuar como inhibidores de quinasas, interrumpiendo las vías de señalización que las células cancerosas utilizan para crecer y dividirse . La investigación sobre compuestos como “this compound” podría conducir al desarrollo de nuevos medicamentos antitumorales que se dirijan a líneas celulares cancerosas específicas con efectos secundarios mínimos.
Aplicaciones Antiinflamatorias
Las propiedades antiinflamatorias de los derivados del pirazol están bien documentadas. Actúan inhibiendo las enzimas ciclooxigenasas COX-1 y COX-2, que están involucradas en la respuesta inflamatoria . Este compuesto podría utilizarse para desarrollar nuevos fármacos antiinflamatorios que ayuden a tratar enfermedades como la artritis y otras enfermedades inflamatorias.
Investigación Antiviral
Los compuestos del pirazol se han explorado por sus capacidades antivirales, particularmente contra los virus de ARN . Al interferir con la replicación viral, compuestos como “this compound” podrían servir como base para crear fármacos antivirales que sean efectivos contra un amplio espectro de infecciones virales.
Efectos Neuroprotectores
La investigación ha indicado que los derivados del pirazol pueden tener efectos neuroprotectores, potencialmente útiles en el tratamiento de enfermedades neurodegenerativas . Estos compuestos pueden proteger a las células neuronales del daño, reducir el estrés oxidativo y modular los sistemas de neurotransmisores, lo que podría ser beneficioso en enfermedades como el Alzheimer y el Parkinson.
Propiedades Analgésicas
Las propiedades analgésicas (alivio del dolor) de los derivados del pirazol provienen de su interacción con el sistema nervioso central para inhibir la percepción del dolor . “this compound” podría ser un compuesto principal en la síntesis de nuevos analgésicos que ofrezcan alivio sin el potencial adictivo de los opioides.
Propiedades
IUPAC Name |
3-(3,5-diethylpyrazol-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3/c1-3-9-8-10(4-2)13(12-9)7-5-6-11/h8H,3-7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQAEYPAZQEWRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CCCN)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






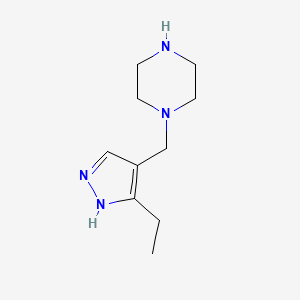
![2-Cyclobutyl-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1471830.png)

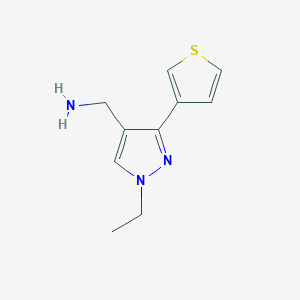
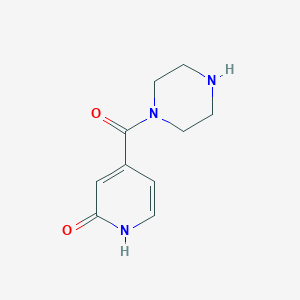
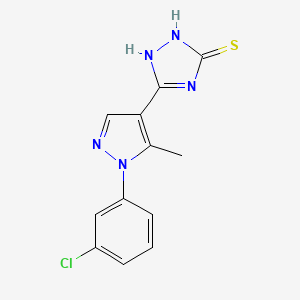

![1,4-Dioxa-8-azadispiro[4.0.4(6).4(5)]tetradecane](/img/structure/B1471838.png)
